molecular formula C13H15N3O3S2 B2971335 (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone CAS No. 2034335-53-8

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone

Cat. No. B2971335
CAS RN: 2034335-53-8
M. Wt: 325.4
InChI Key: QLFKBVHBYVOGDM-UHFFFAOYSA-N
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Description

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of thiazepanone derivatives, which have been studied extensively for their therapeutic properties.

Scientific Research Applications

Anticancer Activity

  • Novel Pyrazoline Derivatives as Potential Anticancer Agents : A study by Xu et al. (2017) synthesized and evaluated novel pyrazoline derivatives for cytotoxic effects on HepG-2 cells and primary hepatocytes. One compound showed significant anticancer potential, indicating the promise of pyrazolyl derivatives in cancer treatment (Xu et al., 2017).

Antibacterial Screening

  • Thiazolyl Pyrazole and Benzoxazole Derivatives : Landage et al. (2019) reported the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives. These compounds were characterized by spectral analysis and exhibited notable antibacterial activities, underscoring the utility of such chemical frameworks in developing new antimicrobials (Landage et al., 2019).

Synthesis and Chemical Characterization

  • Regioselective Synthesis of Pyrazole Derivatives : Alizadeh et al. (2015) developed a simple and regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives via a 1,3-dipolar cycloaddition reaction. This study highlights the versatility of pyrazolyl derivatives in synthetic chemistry and their potential for creating diverse chemical entities (Alizadeh et al., 2015).

Corrosion Inhibition

  • Pyrazole Derivatives as Corrosion Inhibitors : Yadav et al. (2015) explored the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. Their findings demonstrate that such compounds can offer significant protection against corrosion, suggesting applications in materials science and engineering (Yadav et al., 2015).

properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-13(10-8-14-15-9-10)16-4-3-12(11-2-1-6-20-11)21(18,19)7-5-16/h1-2,6,8-9,12H,3-5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFKBVHBYVOGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone

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